Lathosterol-d7
Description
Overview of De Novo Sterol Biosynthesis Pathways
Mammalian cells can obtain cholesterol through two main routes: by taking it up from the external environment or by synthesizing it internally, a process known as de novo synthesis. frontiersin.org This endogenous production starts with simple precursors like acetyl-CoA and involves a cascade of more than 20 enzymatic reactions. abcam.com The initial steps lead to the formation of a key intermediate, mevalonic acid, in a reaction catalyzed by HMG-CoA reductase, a major control point in the pathway. abcam.comlibretexts.org From mevalonate (B85504), the synthesis proceeds to squalene (B77637) and then to lanosterol (B1674476), the first sterol intermediate. abcam.comasbmb.org
The Bloch Pathway and Kandutsch-Russell Pathway
After the formation of lanosterol, the cholesterol biosynthesis pathway diverges into two main, parallel routes: the Bloch pathway and the Kandutsch-Russell pathway. frontiersin.orgnih.gov These pathways differ in the timing of the reduction of a double bond at the C24 position of the sterol side chain. nih.gov The utilization of these pathways is not uniform across all tissues; for instance, the brain primarily uses the Kandutsch-Russell pathway, while the adrenal glands and testes favor the Bloch pathway. libretexts.org Recent research also suggests the existence of a "modified" Kandutsch-Russell pathway in some tissues. frontiersin.org
Key Sterol Intermediates in Cholesterol Synthesis
The Bloch and Kandutsch-Russell pathways are characterized by a series of distinct sterol intermediates. In the Bloch pathway, desmosterol (B1670304) is the final precursor to cholesterol. frontiersin.orgabcam.com Conversely, the Kandutsch-Russell pathway culminates in the formation of 7-dehydrocholesterol (B119134) (7-DHC) before its conversion to cholesterol. frontiersin.org Lathosterol (B1674540) is a key intermediate within the Kandutsch-Russell pathway, preceding the formation of 7-DHC. scientificlabs.iecaymanchem.com Other important intermediates include zymosterol (B116435) and 24,25-dihydrolanosterol. frontiersin.orgnih.gov The levels of these intermediates can provide valuable insights into the activity of the cholesterol synthesis pathway and are often studied as biomarkers. caymanchem.com
Significance of Stable Isotope-Labeled Sterols in Biochemical Research
To study the dynamics of these complex metabolic pathways, scientists rely on tracer molecules that can be tracked as they are processed by the body. Stable isotope-labeled compounds have become a cornerstone of this research.
Historical Context of Deuterated Biomolecules in Metabolism Studies
The use of isotopes in biochemical research dates back to the 1930s. arkat-usa.org Initially, radioactive isotopes like tritium (B154650) were the primary tools for tracing metabolic processes. arkat-usa.org However, with the advent of mass spectrometry in the 1960s, the use of stable, non-radioactive isotopes, particularly deuterium (B1214612) (a heavy isotope of hydrogen), gained prominence. arkat-usa.org Deuterated compounds are chemically similar to their non-deuterated counterparts but can be distinguished by their higher mass, allowing researchers to follow their metabolic fate without the risks associated with radioactivity. arkat-usa.orgwikipedia.org This has led to the development of numerous deuterated drugs and research compounds. wikipedia.orgjuniperpublishers.com
Properties
Molecular Formula |
C₂₇H₃₉D₇O25 |
|---|---|
Molecular Weight |
393.7 |
Synonyms |
(3β,5α)-Cholest-7-en-3-ol; 5α-Cholest-7-en-3β-ol; 3β-Hydroxy-5α-cholest-7-ene-d7; 7-En-3-cholestanol-d7; Cholest-7-en-3-ol-d7; Lathosterol-d7; Δ7-Cholestenol-d7; γ-Cholestenol-d7; |
Origin of Product |
United States |
Advanced Analytical Methodologies for Lathosterol D7 and Sterol Analysis
Chromatographic Separation Techniques
Chromatography is the cornerstone of sterol analysis, enabling the separation of these structurally similar molecules prior to their detection and quantification. The choice between gas and liquid chromatography depends on the specific requirements of the analysis, including the complexity of the sample and the desired throughput.
Gas Chromatography (GC) for Sterol Profiling
Gas chromatography, frequently coupled with mass spectrometry (GC-MS), has been a traditional and robust method for sterol analysis. jst.go.jpresearchgate.net This technique offers high chromatographic resolution, which is crucial for separating complex sterol mixtures. jst.go.jp In GC-based methods, sterols are typically derivatized to increase their volatility and thermal stability. researchgate.netelsevier.es A common derivatization process involves silylation, for example, using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). elsevier.esscielo.br
The separation in GC is achieved using capillary columns with various stationary phases. A frequently used stationary phase is a low-bleed 5% phenyl-methylpolysiloxane, which demonstrates broad applicability and high flexibility. uni-muenchen.demdpi.com The selection of the column is critical for achieving the desired separation of sterol isomers. For instance, a DB-XLB column has been successfully used for the isotope-dilution gas chromatography-mass spectrometry of sterols and oxysterols. unimib.it Following separation, the analytes are introduced into a mass spectrometer for detection. The use of single-ion monitoring (SIM) mode enhances the sensitivity and selectivity of the analysis, allowing for the quantification of specific sterols like lathosterol (B1674540) by monitoring characteristic mass-to-charge ratios (m/z). elsevier.esscielo.br
Liquid Chromatography (LC) for Complex Sterol Mixtures
Liquid chromatography (LC) has emerged as a powerful alternative to GC for sterol analysis, primarily because it often circumvents the need for chemical derivatization, thus simplifying sample preparation. acs.orgfrontiersin.org This is particularly advantageous when dealing with a large number of samples. LC methods, especially when coupled with tandem mass spectrometry (LC-MS/MS), provide high sensitivity and specificity for the quantification of sterols in various biological samples. creative-proteomics.comnih.gov
Ultra-High Performance Liquid Chromatography (UPLC) represents a significant advancement in LC technology, utilizing columns with smaller particle sizes (typically sub-2 µm) to achieve faster analysis times, higher resolution, and improved sensitivity compared to conventional HPLC. medpace.commedpace.com This enhanced separation capability is particularly critical for resolving isomeric sterols that are difficult to separate, such as lathosterol and its structural isomer, cholesterol, which have the same molecular weight. medpace.com UPLC systems have been successfully employed to achieve good separation of lathosterol from cholesterol and other analogues in human plasma, which is challenging due to the much higher concentration of cholesterol. medpace.commedpace.com
The choice of column chemistry is a critical factor in achieving successful sterol separation in liquid chromatography. Reversed-phase chromatography is the most common mode used for sterol analysis. metwarebio.com
C18 Columns: Octadecyl (C18) bonded silica (B1680970) is a widely used stationary phase for sterol separation due to its hydrophobic nature, which provides good retention for these nonpolar molecules. frontiersin.orgmetwarebio.comnih.gov UPLC systems often utilize C18 columns with sub-2 µm particles to maximize separation efficiency. medpace.comnih.gov
Pentafluorophenyl (PFP) Columns: PFP columns offer alternative selectivity to C18 columns. The fluorinated stationary phase can provide unique interactions with analytes, which can be beneficial for separating structurally similar sterols that may co-elute on a C18 column. nih.gov
F5 Columns: Phenyl-pentafluorophenyl (F5) columns provide another layer of selectivity, combining the interactions of a phenyl ring with the unique properties of a pentafluorophenyl group. This type of column has been shown to be effective in separating challenging isomeric pairs like zymostenol (B45303) and lathosterol. eventscribe.net
| Technique | Principle | Sample Preparation | Key Advantages | Common Applications |
|---|---|---|---|---|
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Requires derivatization (e.g., silylation) to increase analyte volatility. researchgate.netelsevier.es | High chromatographic resolution. jst.go.jp | Comprehensive sterol profiling in biological samples. jst.go.jpnih.gov |
| Ultra-High Performance Liquid Chromatography (UPLC) | Separation based on partitioning between a liquid mobile phase and a stationary phase with sub-2 µm particles. | Often does not require derivatization. acs.orgfrontiersin.org | Fast analysis, high resolution, and sensitivity; effective for isomeric separation. medpace.commedpace.com | Quantification of specific sterols like lathosterol in complex matrices like plasma. medpace.com |
Ultra-High Performance Liquid Chromatography (UPLC) Applications
Mass Spectrometric Detection and Quantification Principles
Mass spectrometry (MS) is the preferred detection method for sterol analysis due to its high sensitivity and selectivity. It allows for the determination of the mass-to-charge ratio of ions, enabling the identification and quantification of specific compounds. Lathosterol-d7 is frequently used as an internal standard in MS-based methods to ensure accurate quantification by correcting for variations during sample preparation and analysis. biorxiv.org
Tandem Mass Spectrometry (MS/MS) for Enhanced Selectivity
Tandem mass spectrometry (MS/MS) significantly enhances the selectivity and specificity of sterol analysis compared to single-stage MS. acs.org In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of lathosterol) is selected in the first mass analyzer, fragmented, and then one or more specific product ions are monitored in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), drastically reduces background noise and allows for the accurate quantification of analytes even at very low concentrations in complex matrices. biorxiv.orgmdpi.com
Different ionization techniques can be employed in LC-MS/MS for sterol analysis. Atmospheric Pressure Chemical Ionization (APCI) is often used and typically results in the formation of a dehydrated ion [M+H-H₂O]⁺ for sterols. acs.orgeventscribe.net Electrospray Ionization (ESI) is another common technique, particularly for derivatized or more polar sterols. frontiersin.orgnih.gov The choice of ionization source and the specific MRM transitions are optimized for each analyte to achieve the highest sensitivity and specificity. For example, a validated LC-MS/MS method for lathosterol monitored the MRM transition of m/z 369.3 → 161.1. medpace.com
| Compound | Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
|---|---|---|---|---|---|
| Lathosterol | This compound | 369.3 | 161.1 | APCI (+) | medpace.com |
| Lanosterol (B1674476) | 25-hydroxycholesterol-d6 | 409.43 | 109.1 | APCI (+) | medpace.com |
| Desmosterol (B1670304) | 25-hydroxycholesterol-d6 | 367.4 | 147.1 | APCI (+) | medpace.com |
| Zymostenol | Zymostenol-d7 (B12413799) | 369.4 | 161.2 | APCI (+) | eventscribe.net |
Ionization Techniques for Deuterated Sterols (e.g., APCI, ESI)
The analysis of deuterated sterols such as this compound by mass spectrometry is critically dependent on the ionization technique employed. The most common interfaces for coupling liquid chromatography with mass spectrometry (LC-MS) are Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI). emory.edu
Atmospheric Pressure Chemical Ionization (APCI) is frequently the preferred method for sterol analysis due to its efficiency in ionizing non-polar to moderately polar compounds. acs.orgresearchgate.netresearchgate.net In APCI, the sample is vaporized and ionized in the gas phase through reactions with reagent ions. emory.edu For sterols, this process typically results in the formation of a protonated molecule [M+H]+ which readily loses a molecule of water, leading to the highly abundant and characteristic [M+H-H₂O]⁺ ion. acs.orgresearchgate.netusask.ca This consistent and intense ion formation provides excellent sensitivity for quantification. acs.org APCI is also considered less susceptible to matrix effects compared to ESI, which is a significant advantage when analyzing complex biological samples. researchgate.net
Electrospray Ionization (ESI) is another widely used technique, particularly for polar and labile molecules. emory.edu However, neutral sterols like lathosterol are relatively non-polar and lack easily ionizable functional groups, making them challenging to ionize efficiently by ESI. nih.govnih.gov Direct analysis of underivatized sterols by ESI often results in low sensitivity. nih.gov Despite this, methods using positive mode ESI have been successfully developed, often relying on the formation of adducts with ions present in the mobile phase, such as ammonium (B1175870) (NH₄⁺) or sodium (Na⁺). nih.govnih.gov The sensitivity of ESI for sterols can be dramatically improved through chemical derivatization, which introduces a readily ionizable group onto the sterol molecule. nih.gov
The choice between APCI and ESI depends on the specific requirements of the analysis, including the need for derivatization, desired sensitivity, and the complexity of the sample matrix. For this compound, both techniques can be applied, but APCI often provides a more robust and direct route for analysis without derivatization.
| Ionization Technique | Principle | Common Ions for Sterols | Advantages for this compound Analysis | Disadvantages for this compound Analysis |
| APCI | Gas-phase chemical ionization | [M+H-H₂O]⁺ | Good sensitivity, consistent ion formation, less matrix interference, no derivatization needed. acs.orgresearchgate.net | Thermal decomposition possible for labile compounds. researchgate.net |
| ESI | Ion formation from charged droplets | [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺ | "Soft" ionization, suitable for derivatized sterols. emory.edunih.gov | Low ionization efficiency for underivatized sterols, more susceptible to matrix effects. nih.govnih.gov |
Multiple Reaction Monitoring (MRM) for Targeted Quantification
Multiple Reaction Monitoring (MRM), also known as Selective Reaction Monitoring (SRM), is a tandem mass spectrometry (MS/MS) technique that provides exceptional specificity and sensitivity for quantifying target analytes in complex mixtures. proteomics.com.au It is the gold standard for targeted quantification in LC-MS and is extensively used for the analysis of this compound. nih.govproteomics.com.au
The MRM process involves a triple quadrupole mass spectrometer.
Q1 (First Quadrupole): Selects the precursor ion, which is the specific molecular ion (or a characteristic adduct/fragment) of the target analyte. For this compound, this would be the [M+H]⁺ ion at a mass-to-charge ratio (m/z) of 393.7. nih.gov
q2 (Second Quadrupole): Serves as a collision cell where the selected precursor ion is fragmented by collision with an inert gas (e.g., argon).
Q3 (Third Quadrupole): Selects one or more specific product ions (fragments) that are characteristic of the analyte.
By monitoring a specific precursor → product ion transition, the instrument achieves a very high degree of selectivity, as it only detects molecules that meet both mass criteria. proteomics.com.au This effectively filters out background noise and interferences from other compounds in the matrix, leading to a significant increase in the signal-to-noise ratio and enhanced sensitivity. proteomics.com.au
For this compound, specific MRM transitions have been established for its quantification. For instance, a common transition monitors the precursor ion of its [M+H-H₂O]⁺ form and a stable product ion. A published method uses the transition m/z 376 → 215 for this compound, where m/z 376 represents the dehydrated precursor ion. nih.gov The selection of optimal MRM transitions is a crucial step in method development to ensure maximum specificity and sensitivity.
| Analyte | Precursor Ion (m/z) | Product Ion(s) (m/z) | Notes |
| This compound | 393.7 | 376 / 215 | Represents [M+H]⁺ fragmenting to [M+H-H₂O]⁺ and then to a characteristic product ion. nih.gov |
| Lathosterol (unlabeled) | 386.7 | 369 / 215 | Used for quantifying the endogenous compound. nih.gov |
| Lathosterol (unlabeled) | 369.4 | 95.1 | An alternative transition used in a UPLC-MS/MS method. medpace.com |
Isotope Ratio Mass Spectrometry and Isotopomer Spectral Analysis (ISA)
While this compound is primarily used as an internal standard for quantification via the isotope dilution method, the principles of isotopic analysis extend to more complex techniques like Isotope Ratio Mass Spectrometry (IRMS) and Isotopomer Spectral Analysis (ISA). researchgate.netnih.gov These methods are powerful tools for studying metabolic pathways in vivo.
Isotope Dilution Mass Spectrometry (IDMS) is a cornerstone for accurate quantification. In this method, a known amount of an isotopically labeled version of the analyte, such as this compound, is added to the sample at the earliest stage of preparation. nih.govunimi.it The labeled standard is chemically identical to the endogenous analyte and therefore behaves identically during extraction, purification, derivatization, and ionization. By measuring the ratio of the signal from the endogenous (unlabeled) lathosterol to the deuterated (labeled) this compound standard, one can accurately calculate the concentration of the endogenous compound, correcting for any sample loss during workup. researchgate.netnih.gov
Isotopomer Spectral Analysis (ISA) is a more advanced technique used to measure the kinetics, or flux, of metabolic pathways. elifesciences.orgnih.gov Instead of adding a labeled standard for quantification, a labeled precursor (e.g., ¹³C-acetate or deuterium (B1214612) oxide, D₂O) is administered to a biological system (cells or a living organism). elifesciences.orgphysiology.org The label is incorporated into newly synthesized molecules. Mass spectrometry is then used to analyze the resulting mass isotopomer distribution of the product, such as lathosterol or cholesterol. scite.ainih.govphysiology.org By applying mathematical models to this distribution, ISA can determine the fraction of the lathosterol pool that is newly synthesized and the enrichment of the precursor pool, providing a dynamic measure of the biosynthetic rate. nih.govphysiology.orgnih.gov Studies have successfully used ISA to measure the flux of cholesterol biosynthetic intermediates like lathosterol in both cultured cells and human subjects. elifesciences.orgnih.govnih.gov
Sample Preparation and Derivatization Strategies for this compound Analysis
Rigorous sample preparation is essential for accurate and reliable sterol analysis, aiming to efficiently extract sterols from the biological matrix, remove interfering substances, and prepare them for instrumental analysis.
Extraction Protocols from Biological Matrices (e.g., Cell Culture, Animal Tissues)
The extraction of this compound, along with endogenous sterols, from complex biological matrices is typically achieved using liquid-liquid extraction methods designed to separate lipids from other cellular components.
For cell cultures, a common procedure involves harvesting the cells, washing them with a buffer like PBS, and then adding the deuterated internal standard (e.g., this compound). lipidmaps.orglipidmaps.org The extraction is often performed using a monophasic solvent system like chloroform (B151607):methanol (1:2, v/v), which disrupts the cells and solubilizes the lipids. lipidmaps.orglipidmaps.org This is frequently followed by a phase separation, induced by adding chloroform and a saline solution, to yield a lipid-rich organic lower phase. This is known as the Bligh & Dyer method. nih.govlipidmaps.org An alternative is the Folch method, which uses a chloroform:methanol (2:1, v/v) mixture. nih.gov
For animal tissues (e.g., brain) and plasma, similar principles apply. Tissues are typically homogenized before extraction. For plasma, a protein precipitation step, often with ethanol, is performed first. unimi.it The deuterated standard is added early in the process to account for extraction efficiency. medpace.comunimi.it The subsequent liquid-liquid extraction isolates the lipid fraction containing the sterols. In some protocols, the crude lipid extract may be further purified using solid-phase extraction (SPE) on a silica cartridge to separate the sterol fraction from other lipid classes. lipidmaps.orgcore.ac.uklipidmaps.org
| Biological Matrix | Key Extraction Steps | Reference |
| Cell Culture | 1. Cell harvesting and washing. 2. Addition of this compound internal standard. 3. Lipid extraction with Chloroform/Methanol (Bligh & Dyer or Folch method). 4. Phase separation and collection of organic layer. nih.govlipidmaps.orglipidmaps.org | |
| Animal Tissues (e.g., Brain) | 1. Tissue homogenization. 2. Addition of internal standard. 3. Saponification of the homogenate. 4. Extraction of non-saponifiable lipids with a non-polar solvent (e.g., hexane). unimi.it | |
| Plasma | 1. Addition of internal standard to plasma aliquot. 2. Protein precipitation (e.g., with ethanol). 3. Saponification. 4. Liquid-liquid extraction with hexane (B92381)/ethyl acetate. unimi.it |
Saponification and Hydrolysis Procedures for Sterol Liberation
In many biological systems, a significant portion of sterols, including lathosterol, exists as steryl esters, where a fatty acid is attached to the hydroxyl group at the C-3 position. To analyze the total sterol content (free + esterified), a hydrolysis step is required to cleave this ester bond. nih.govresearchgate.net
Alkaline hydrolysis, or saponification, is the most common method. aocs.org This procedure involves heating the sample (e.g., the lipid extract or the initial tissue homogenate) with a strong base, typically potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), in an alcoholic solution like ethanol. nih.govunimi.itnih.gov This process converts the fatty acids from triacylglycerols and steryl esters into water-soluble soap, while the non-saponifiable lipids, including the now-liberated free sterols, can be extracted with a non-polar solvent like hexane or cyclohexane. nih.govkirj.ee
For certain matrices, particularly plant-based samples or those containing steryl glycosides, a simple alkaline hydrolysis may be insufficient. core.ac.ukaocs.org In these cases, a preliminary acid hydrolysis step using an acid like hydrochloric acid (HCl) is necessary to break the glycosidic bonds before proceeding with saponification. core.ac.ukresearchgate.net This ensures the complete liberation of all sterol forms for total sterol analysis. researchgate.net
Derivatization Methods for Improved Chromatographic and Mass Spectrometric Performance
Chemical derivatization is a strategy used to modify the chemical structure of an analyte to improve its analytical properties. For sterols, this is done to enhance volatility for gas chromatography (GC) or to improve ionization efficiency and chromatographic behavior for liquid chromatography (LC).
For Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is mandatory because sterols are not sufficiently volatile for GC analysis. researchgate.net The most common approach is silylation, where the polar hydroxyl group of the sterol is converted into a non-polar trimethylsilyl (B98337) (TMS) ether. nih.govnih.gov Reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. The resulting TMS-ether derivatives are more volatile and exhibit better chromatographic peak shapes. nih.govmdpi.com
For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization is not always required, especially when using APCI. nih.govnih.gov However, it can significantly enhance detection sensitivity, particularly for ESI. nih.gov Derivatization can introduce a permanent charge or a group that is very easily protonated, boosting the ESI signal. While not always necessary for this compound when using robust methods, it can be a valuable tool for achieving lower detection limits or overcoming challenging matrix effects. cuni.cz For instance, derivatization has been employed to improve the separation of lathosterol from the much more abundant cholesterol, which can be challenging to resolve chromatographically due to their structural similarity. cuni.cz Another approach involves forming trifluoroacetyl (TFA) derivatives, which can improve stability and chromatographic properties. mdpi.comresearchgate.net
| Analytical Platform | Derivatization Purpose | Common Reagents | Resulting Derivative |
| GC-MS | Increase volatility, improve peak shape | Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) ether nih.govnih.gov |
| GC-MS | Improve stability and chromatography | Trifluoroacetic anhydride (B1165640) (TFAA) | Trifluoroacetate (TFA) ester mdpi.comresearchgate.net |
| LC-MS (ESI) | Enhance ionization efficiency | N/A (often not required with APCI or optimized ESI) | N/A |
Method Validation and Quality Control in this compound Assays
Method validation for this compound assays involves a comprehensive evaluation of several performance characteristics to ensure the reliability of the analytical results. europa.eu This process is critical for clinical diagnostic and research applications where accuracy is paramount. chemrxiv.org
Specificity and selectivity are fundamental parameters in method validation, ensuring that the analytical method can unequivocally measure the analyte of interest without interference from other components in the sample matrix. loesungsfabrik.de
Specificity is the ability of the method to assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. loesungsfabrik.de In the context of lathosterol analysis, this means the method must be able to distinguish lathosterol from other structurally similar sterols.
Selectivity refers to the ability of an analytical method to differentiate and quantify the analyte in the presence of other compounds in the sample. europa.eu For sterol analysis, a significant challenge is the separation of lathosterol from its isomers and other sterols like cholesterol, which is often present at much higher concentrations. medpace.com Chromatographic techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), are often employed to achieve the necessary resolution. mdpi.commedpace.com For instance, ultra-high-performance liquid chromatography (UHPLC) systems can achieve good separation of lathosterol from cholesterol and other analogues. medpace.com Derivatization techniques can also be used to enhance separation and detection. nih.govacs.org
The resolution, particularly in chromatographic methods, is a measure of the separation between two peaks. A baseline resolution of at least 1.5 is generally considered adequate. demarcheiso17025.com The use of an internal standard, such as this compound, helps to correct for variations in sample preparation and instrument response, further improving the accuracy of quantification. nih.govnih.gov
The limit of detection (LOD) and the limit of quantification (LOQ) define the sensitivity of an analytical method.
Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, with a certain level of confidence. fudschem.com It is the concentration that gives a signal significantly different from the blank or background signal. fudschem.com
Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. fudschem.com The LOQ is a critical parameter for assays used in clinical diagnostics, where low concentrations of biomarkers may need to be accurately measured. chemrxiv.org
For lathosterol analysis, various methods have reported different LOD and LOQ values, which depend on the instrumentation and sample matrix. For example, a UPLC-MS/MS method for lathosterol in human plasma reported a lower limit of quantitation of 0.1 µg/mL. medpace.com Another study using LC-MS determined the LOQ for lathosterol to be 183.8 ng/mL and the LOD to be 55.1 ng/mL. researchgate.net A different UPLC-Orbitrap-HRMS method reported an LLOQ of 50.5 nM for lathosterol. uu.nl
Table 1: Example LOD and LOQ values for Lathosterol
| Analytical Method | Matrix | LOD | LOQ |
|---|---|---|---|
| UPLC-MS/MS medpace.com | Human Plasma | - | 0.1 µg/mL |
| LC-MS researchgate.net | - | 55.1 ng/mL | 183.8 ng/mL |
This table is for illustrative purposes and values may vary between different studies and laboratories.
Linearity, precision, and accuracy are core components of method validation that describe the performance of the assay across a range of concentrations.
Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. ub.edu This is typically evaluated by analyzing a series of standards at different concentrations and assessing the correlation coefficient (R²) of the resulting calibration curve, which should ideally be close to 1. ub.edu For lathosterol analysis, a linearity with a correlation coefficient greater than 0.99 is generally considered acceptable. ub.eduresearchgate.net
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). ub.edu Precision can be evaluated at different levels:
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time. ub.edu
Intermediate precision: Precision within-laboratory variations, such as different days, different analysts, or different equipment. ub.edu
Accuracy is the closeness of the mean of a set of results to the true or accepted reference value. ub.edu It is often determined by analyzing samples with known concentrations of the analyte (e.g., spiked samples or certified reference materials) and calculating the percent recovery. mdpi.com
A study validating a method for sterol analysis reported an accuracy for lathosterol of 101.2% and a repeatability (RSD) of 5.2%. researchgate.net Another study showed good within- and between-day accuracy and precision for a similar analysis. researchgate.net
Table 2: Example of Precision and Accuracy Data for Lathosterol
| Parameter | Value |
|---|---|
| Accuracy researchgate.net | 101.2% |
| Repeatability (%RSD) researchgate.net | 5.2% |
This table is for illustrative purposes and values may vary between different studies and laboratories.
Reproducibility refers to the precision of a method when it is performed in different laboratories. ub.edu It is a critical parameter for ensuring that results from different studies can be compared. Inter-laboratory comparison studies, where the same samples are analyzed by multiple laboratories, are used to assess reproducibility. cabidigitallibrary.org
Inter-laboratory Comparability is the ability of different laboratories to produce similar results for the same sample. This is essential for the standardization of diagnostic tests and for collaborative research studies. cabidigitallibrary.org The use of standardized methods, certified reference materials, and participation in proficiency testing schemes can help to improve inter-laboratory comparability. cabidigitallibrary.org The lack of harmonization of measurements and standardization of methodology for noncholesterol sterols has been identified as a challenge that needs to be addressed for routine diagnostic utility. researchgate.net
Analytical and Mechanistic Applications of Lathosterol D7 in Sterol Pathway Investigation
Internal Standard Applications in Quantitative Sterol Analysis
The use of stable isotope-labeled internal standards is a gold standard in quantitative mass spectrometry. Lathosterol-d7, with its deuterium (B1214612) atoms, is chemically identical to its endogenous counterpart, lathosterol (B1674540), but is distinguishable by its higher mass. This property makes it an ideal internal standard for the accurate measurement of sterols in various biological samples. scientificlabs.iesigmaaldrich.com
Absolute Quantification of Endogenous Sterols and Intermediates
This compound is frequently employed as an internal standard in methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to achieve absolute quantification of endogenous sterols. scientificlabs.iesigmaaldrich.comnih.gov By adding a known amount of this compound to a sample, any variations in sample preparation, extraction efficiency, and instrument response can be corrected for. nih.govbiorxiv.orgnih.govmdpi.com This allows for the precise determination of the absolute concentrations of not only lathosterol but also other related sterol intermediates in the cholesterol biosynthesis pathway. nih.govmdpi.com
For instance, a simplified LC-MS method for analyzing ten different sterols in cultured human hepatocytes uses this compound as an internal standard to ensure accuracy. nih.gov In this method, a specific amount of this compound is added to the cell pellets before sterol isolation. nih.gov The known concentration of the internal standard allows for the accurate calculation of the concentrations of the other sterols in the sample. nih.govmdpi.com This approach has been successfully used to quantify sterols in various biological matrices, including human serum and liver tissue. nih.govmdpi.com
Table 1: Application of this compound as an Internal Standard in Sterol Quantification
| Analytical Technique | Biological Matrix | Purpose | Reference |
| GC-MS | Breast Milk | Quantification of milk sterols | scientificlabs.ie |
| LC-HRMS | Not Specified | General analysis | scientificlabs.ie |
| LC-MS/MS | Human Serum | Quantification of cholesterol-related sterols | nih.gov |
| LC-MS | Cultured Hepatocytes | Quantitative analysis of 10 sterols | nih.gov |
| LC-MS/MS | Liver Tissue | Sterol quantification | mdpi.com |
Normalization Strategies in Complex Biological Samples
This normalization is crucial when studying the effects of drugs or genetic modifications on sterol metabolism. For example, in studies involving knockout cell lines for specific enzymes in the cholesterol synthesis pathway, this compound is used to normalize the concentrations of various sterol intermediates, allowing for a clear comparison between the knockout and wild-type cells. biorxiv.org This helps to accurately identify which sterols accumulate or are depleted due to the genetic modification. biorxiv.org A study on liver cancer development resulting from chronic disruption of late cholesterol synthesis also utilized this compound for normalization of sterol concentrations in liver tissue samples. mdpi.com
Stable Isotope Tracing for Biosynthetic Pathway Elucidation
Stable isotope tracing is a powerful technique to map metabolic pathways and quantify the flux of metabolites through them. elifesciences.orgmdpi.comnih.govcreative-proteomics.com By introducing a labeled precursor into a biological system, researchers can follow the incorporation of the isotope into downstream metabolites, providing a dynamic view of the pathway's activity. elifesciences.orgmdpi.com
Tracking Cholesterol Synthesis Flux from Deuterated Precursors
While this compound is primarily used as an internal standard, the principle of using deuterated precursors to track cholesterol synthesis is well-established. elifesciences.org For example, deuterium oxide (D₂O) can be used to label newly synthesized sterols. elifesciences.org The incorporation of deuterium from D₂O into sterols like lanosterol (B1674476) can be measured to determine their turnover and synthesis rates. elifesciences.org Similarly, synthetic isotopomers of early precursors like d6-lanosterol have been used to trace the flux through the different branches of the cholesterol synthesis pathway. elifesciences.org These studies, while not directly using this compound as the tracer, demonstrate the utility of deuterated sterols in understanding the dynamics of cholesterol biosynthesis. elifesciences.org The plasma lathosterol-to-cholesterol ratio is often used as a surrogate marker for whole-body cholesterol synthesis and has been shown to correlate with synthesis rates determined by deuterium incorporation. physiology.orgsemanticscholar.org
Elucidation of Specific Branching Points within Sterol Biogenesis
The cholesterol biosynthesis pathway contains several branching points, most notably the divergence into the Bloch and Kandutsch-Russell pathways after the formation of lanosterol. nih.govnih.govelifesciences.orgreactome.org Stable isotope tracing experiments are instrumental in dissecting the relative flux through these parallel pathways in different tissues and cell types. elifesciences.org By using labeled precursors, it is possible to track the conversion into specific downstream intermediates that are unique to each branch. elifesciences.org For example, studies have shown that the proportional flux through the Bloch pathway varies significantly across different tissues in mice. elifesciences.org While this compound itself is downstream of the initial major branch point, the principles of isotope tracing are key to understanding its position and the flow of metabolites through the Kandutsch-Russell pathway, where lathosterol is a key intermediate. reactome.orgoup.com
Table 2: Key Sterol Intermediates in the Bloch and Kandutsch-Russell Pathways
| Pathway | Key Intermediates | Final Step Precursor | Reference |
| Bloch Pathway | Lanosterol → FF-MAS → ... → Desmosterol (B1670304) | Desmosterol | nih.govnih.gov |
| Kandutsch-Russell Pathway | Lanosterol → 24,25-dihydrolanosterol → ... → Lathosterol → 7-dehydrocholesterol (B119134) | 7-dehydrocholesterol | nih.govnih.govreactome.org |
Enzymatic Activity and Kinetic Studies
The investigation of cholesterol biosynthesis is greatly enhanced by the use of isotopically labeled intermediates. This compound, a deuterated analog of the endogenous sterol lathosterol, serves as a powerful tool in elucidating the kinetics and mechanisms of enzymes involved in the post-lanosterol segment of this pathway. Its primary application lies in its use as a substrate or internal standard in mass spectrometry-based assays, which allow for precise tracking and quantification of metabolic flux.
Assays for Lathosterol 5-Desaturase (SC5D) Activity
Lathosterol 5-desaturase (SC5D), also known as lathosterol oxidase, is a critical enzyme that catalyzes the conversion of lathosterol into 7-dehydrocholesterol, the penultimate step in the lathosterol pathway of cholesterol synthesis. uniprot.orgoup.comuniprot.org Assays designed to measure the activity of SC5D are fundamental to understanding its function and the pathophysiology of related disorders like lathosterolosis, which is caused by its deficiency. oup.comnih.govwikipedia.org
The use of this compound is central to modern, highly sensitive, and specific assays for SC5D activity. In a typical in vitro enzymatic assay, a biological sample containing the enzyme, such as a microsomal fraction from cultured fibroblasts or liver tissue, is incubated with this compound. researchgate.net The reaction progress is monitored over time by quantifying the amount of the substrate (this compound) consumed and the amount of the product (7-dehydrocholesterol-d7) formed.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical method of choice for this quantification. researchgate.netbiorxiv.org The deuterium atoms on this compound give it a mass distinct from its endogenous, non-labeled counterpart, allowing it to be clearly distinguished and measured by the mass spectrometer. This eliminates background interference from endogenous lathosterol present in the sample, enabling a precise measurement of the enzymatic conversion. Furthermore, isotopically labeled standards like this compound are frequently used as internal standards for the accurate quantification of a panel of other sterols in biological samples. biorxiv.orgnih.govnih.gov By adding a known amount of this compound to a sample before processing, any variability or loss during the extraction and analysis phases can be normalized, ensuring high accuracy in the final measurements.
The catalytic reaction for human SC5D is as follows: Lathosterol + 2 Fe(II)-[cytochrome b5] + O₂ + 2 H⁺ = 7-dehydrocholesterol + 2 Fe(III)-[cytochrome b5] + 2 H₂O. uniprot.org
Characterization of Other Sterol-Modifying Enzymes Utilizing this compound as Substrate Analog
Beyond its primary role as the substrate for SC5D, lathosterol and its deuterated analog can be used to probe the substrate specificity and activity of other enzymes within the sterol metabolic network. While an enzyme may have a preferred substrate, it can sometimes process structurally similar molecules, albeit often with different efficiency. Using this compound as a substrate analog helps to characterize these potential secondary activities and understand the broader connectivity of metabolic pathways.
One such enzyme is 3β-hydroxysteroid-Δ⁷-reductase (DHCR7), which catalyzes the final step of cholesterol synthesis by reducing the C7-C8 double bond of 7-dehydrocholesterol to produce cholesterol. pnas.org Studies have shown that DHCR7 can also act on other sterols. When tested with lathosterol, the human Δ⁷-sterol reductase showed detectable, though minimal, activity (0.05 nmol/min per mg of protein) compared to its preferred substrate, 7-dehydrocholesterol (2.60 nmol/min per mg of protein). pnas.org This demonstrates that lathosterol can fit into the active site of DHCR7, and using this compound in such an assay would allow for unambiguous quantification of the resulting product, cholestanol-d7, via mass spectrometry.
Another relevant enzyme is the Emopamil-Binding Protein (EBP), a sterol isomerase that catalyzes the conversion of Δ⁸-sterols to Δ⁷-sterols, a step that occurs just before the formation of lathosterol. researchgate.net In one study, the enzymatic activity of purified EBP was assayed using deuterium-labeled zymostenol (B45303) (zymostenol-d7) as the substrate. The reaction product, this compound, was then isolated and quantified by LC-MS/MS. researchgate.net This experiment showcases this compound as a product in a reaction catalyzed by a different sterol-modifying enzyme, highlighting its utility in characterizing the function of enzymes upstream of SC5D.
Impact of Genetic Modulators on Enzyme Kinetics (e.g., in gene knockout models)
Genetically modified models, particularly gene knockout (KO) cell lines and animals, are invaluable for studying the direct consequences of an enzyme's absence on metabolic pathways. The use of this compound in conjunction with these models allows for precise mechanistic and kinetic studies.
Ablation of the SC5D gene in a human cell line provides a clear example of the impact of a genetic modulator. In SC5D KO cells, the conversion of lathosterol to 7-dehydrocholesterol is blocked. This results in a massive accumulation of the substrate, lathosterol, which was measured to be over 100 times higher than in native cells. nih.gov This model system is ideal for studying the downstream cellular effects of high lathosterol levels, such as altered cell proliferation and apoptosis. nih.govresearchgate.net The table below summarizes the changes in key sterol intermediates in different KO cell lines, illustrating the specific block in the SC5D KO line.
| Sterol Intermediate | CYP51 KO | DHCR24 KO | SC5D KO |
|---|---|---|---|
| Lanosterol | ~22x | - | - |
| 24,25-Dihydrolanosterol | ~1300x | - | - |
| Desmosterol | - | ~1200x | - |
| Zymostenol | - | - | ~6x |
| Lathosterol | - | - | ~100x |
Furthermore, studies on specific mutations within an enzyme can reveal critical residues for catalytic activity. Research on the sterol isomerase EBP identified several amino acid residues essential for its function. By creating point mutations (e.g., His76Ala, Glu80Ala) and then assaying the enzyme's ability to convert zymostenol-d7 (B12413799) to this compound, researchers could quantify the impact of these genetic modifications. researchgate.net The results showed that some mutations completely abolished enzymatic activity, while others significantly reduced it, demonstrating their importance in the catalytic mechanism. researchgate.net
| EBP Variant | Relative Enzymatic Activity |
|---|---|
| Wild-Type | Normal |
| His76Ala | Activity completely lost |
| Glu80Ala | Activity completely lost |
| Glu122Ala | Much lower than wild-type |
| Trp196Ala | Much lower than wild-type |
These studies, which combine genetic manipulation with stable isotope-labeled substrates like this compound, are crucial for linking genotype to biochemical phenotype and understanding the molecular basis of enzyme function and metabolic diseases. nih.gov
Investigation of Sterol Homeostasis and Dysregulation in Model Systems
Cellular Models for Sterol Metabolism Research
Cellular models provide a controlled environment to dissect the intricate molecular machinery of sterol metabolism. Lathosterol-d7 serves as a critical analytical standard in these systems, enabling precise quantification of changes in sterol pools under various experimental conditions.
Cultured cell lines, such as human hepatoma HepG2 cells, are workhorses in sterol metabolism research. biorxiv.orgnih.gov These cells can be grown in specific media, like lipid-depleted serum (LDS), to stimulate endogenous cholesterol synthesis, allowing researchers to observe the dynamics of the pathway. researchgate.net In such studies, this compound is frequently used as an internal standard for liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) analysis. biorxiv.orgnih.gov By adding a known quantity of this compound to cell extracts, researchers can accurately measure the absolute concentrations of native lathosterol (B1674540) and other sterol intermediates, providing a clear picture of how different conditions or compounds modulate the sterol synthesis pathway. biorxiv.orgresearchgate.net
A powerful strategy to understand the function of specific enzymes in the cholesterol biosynthesis pathway is to eliminate their activity through gene knockout (KO) or knockdown techniques. biorxiv.orgnih.gov Creating KO cell lines for enzymes like SC5D (lathosterol 5-desaturase), DHCR24 (24-dehydrocholesterol reductase), and CYP51 (lanosterol 14α-demethylase) results in the accumulation of the specific substrate for that enzyme. nih.govresearchgate.netuni-lj.si
This compound is essential for accurately analyzing the metabolic consequences of these genetic modifications. biorxiv.orgresearchgate.net For instance, in SC5D KO HepG2 cells, the conversion of lathosterol to 7-dehydrocholesterol (B119134) is blocked, leading to a significant (approximately 75-fold) accumulation of lathosterol. biorxiv.org The quantification of this buildup is achieved by normalizing the measured native lathosterol against the this compound internal standard. biorxiv.orgresearchgate.net Similarly, in DHCR24 KO cells, desmosterol (B1670304) accumulates, while CYP51 KO leads to a buildup of lanosterol (B1674476) and 24,25-dihydrolanosterol. biorxiv.orgresearchgate.net These studies have revealed that the accumulation of different sterol intermediates can trigger distinct downstream gene regulatory pathways, affecting processes like cell proliferation and apoptosis. biorxiv.orgnih.govresearchgate.net
Table 1: Impact of Gene Knockouts on Sterol Accumulation and Cellular Phenotype in HepG2 Cells
| Gene Knockout | Blocked Enzyme | Accumulated Sterol(s) | Observed Cellular Phenotype | Reference |
| SC5D | Lathosterol 5-desaturase | Lathosterol | Slower proliferation, apoptosis promotion | biorxiv.orgresearchgate.netbiorxiv.org |
| DHCR24 | 24-dehydrocholesterol reductase | Desmosterol | Slower proliferation, apoptosis promotion | biorxiv.orgresearchgate.net |
| CYP51 | Lanosterol 14α-demethylase | Lanosterol, 24,25-Dihydrolanosterol | Enhanced proliferation, increased G2+M phase | biorxiv.orgnih.govresearchgate.net |
Analyzing the composition and dynamics of intracellular sterol pools is fundamental to understanding cellular lipid homeostasis. cornell.edu The standard method involves using mass spectrometry, where this compound plays a pivotal role as an internal standard. nih.govuu.nl The process typically involves adding a precise amount of this compound to the biological sample (e.g., cell lysate) before sterol extraction. biorxiv.orgnih.gov Following extraction and separation via chromatography, the sample is analyzed by a mass spectrometer. biorxiv.orgnih.gov
The mass spectrometer can distinguish between the endogenous, unlabeled lathosterol and the heavier, deuterium-labeled this compound. nih.gov By comparing the signal intensity of the endogenous sterol to that of the known amount of added standard, an exact concentration can be calculated. researchgate.netnih.gov This isotope dilution mass spectrometry technique is highly sensitive and specific, allowing for the quantification of even low-abundance sterol intermediates within the complex lipid matrix of the cell. nih.govnih.gov
Gene Knockout/Knockdown Studies in Vitro (e.g., SC5D, DHCR24, CYP51)
Animal Models in Cholesterol and Sterol Metabolism Studies
While cellular models are invaluable, animal models are essential for studying sterol metabolism in the context of a whole organism, where interplay between different organs is critical.
Metabolic flux analysis, or fluxomics, aims to measure the rate of metabolic reactions within a living system, providing a dynamic view of metabolism that complements static concentration measurements. elifesciences.orgnih.govembopress.org In vivo studies of cholesterol synthesis often use stable isotope tracers, such as ¹³C-labeled glucose or deuterated water, which are administered to the animal. elifesciences.orgresearchgate.net These labeled precursors are incorporated into newly synthesized sterols, including lathosterol.
To quantify the rate of synthesis (the flux), tissue or plasma samples are collected over time and their sterol composition is analyzed. elifesciences.orgahajournals.org In this analytical step, this compound is used as an internal standard to accurately measure the concentrations of both the newly synthesized, isotopically labeled lathosterol and the pre-existing, unlabeled lathosterol. nih.gov This allows researchers to calculate the rate at which the body produces cholesterol, and how this rate might change in different tissues or under the influence of disease or therapeutic agents. elifesciences.orgahajournals.org
Genetically modified animal models are crucial for understanding diseases related to sterol dysregulation. This compound is used as an analytical standard to characterize the precise changes in sterol profiles in these animals.
For example, in the R6/1 mouse model of Huntington's disease, a significant reduction in the levels of cholesterol precursors, including lathosterol and lanosterol, was observed in the brain even before the onset of motor symptoms. uow.edu.au This finding, enabled by precise quantification using deuterated standards, points to early disturbances in cholesterol biosynthesis as part of the disease's pathology. uow.edu.au
In another example, G5G8 knockout mice, which model sitosterolemia, accumulate plant sterols. Treatment of these mice with ezetimibe (B1671841), a sterol absorption inhibitor, led to a significant increase in the levels of the cholesterol precursor lathosterol in the adrenal glands, which was quantified using mass spectrometry with deuterated standards. jci.org This demonstrated that the depletion of cholesterol in the adrenal glands of these mice was caused by the accumulation of dietary plant sterols. jci.org
Table 2: Use of this compound in Analyzing Genetically Modified Animal Models
| Animal Model | Genetic Modification | Key Finding Related to Lathosterol | Analytical Role of this compound | Reference |
| R6/1 Mouse | Huntington's disease model (transgenic) | Significantly reduced lathosterol levels in the striatum and cortex | Internal standard for GC-MS/MS quantification of brain sterols | uow.edu.au |
| G5G8-/- Mouse | Sitosterolemia model (knockout) | Increased adrenal lathosterol levels after ezetimibe treatment | Standard for quantifying sterol precursors in adrenal tissue | jci.org |
Impact of Dietary or Pharmacological Interventions on Sterol Pathways in Animal Models
The use of this compound as an internal standard is crucial for accurately assessing changes in endogenous lathosterol concentrations in response to external stimuli, such as diet or drugs. Lathosterol is a key intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis, and its levels can serve as a proxy for the rate of cholesterol synthesis. reactome.orguow.edu.au
Pharmacological interventions that target sterol absorption or synthesis pathways often lead to compensatory changes in cholesterol production. For instance, in a study involving G5G8 knockout mice, which accumulate plant sterols, treatment with the cholesterol absorption inhibitor ezetimibe was shown to reduce the adrenal content of plant sterols. jci.org This reduction was accompanied by a significant increase in the concentration of adrenal cholesterol and the cholesterol precursor lathosterol. jci.org The measurement of lathosterol in such studies, standardized using this compound, provides direct evidence of the upregulation of the cholesterol biosynthetic pathway as a feedback response to the drug's action. jci.org
Similarly, investigations into the effects of various prescription medications on sterol biosynthesis rely on the precise measurement of sterol intermediates. Studies have analyzed serum samples to assess the levels of lathosterol and other precursors to identify medications that may interfere with the cholesterol synthesis pathway. acs.org The use of stable isotope-labeled standards like this compound in these liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods is fundamental for achieving the quantitative accuracy needed to correlate drug presence with specific biochemical alterations. acs.orgbiorxiv.orgnih.gov
Dietary changes also profoundly affect sterol homeostasis. Animal models like the guinea pig, which has a lipoprotein metabolism similar to humans, have been used to demonstrate that increased dietary cholesterol intake leads to a compensatory decrease in endogenous cholesterol synthesis. mdpi.com Measuring precursors like lathosterol is a key method for evaluating the activity of this homeostatic mechanism.
| Intervention | Animal Model | Key Finding Related to Lathosterol | Reference |
|---|---|---|---|
| Ezetimibe (Cholesterol Absorption Inhibitor) | G5G8-/- Mice | Treatment significantly increased adrenal lathosterol levels, indicating upregulated cholesterol synthesis. | jci.org |
| High-Cholesterol Diet | Guinea Pigs | Dietary cholesterol intake prompted a compensatory decrease in endogenous cholesterol synthesis, affecting precursor levels. | mdpi.com |
| Various Prescription Medications | Human Samples | Analysis of sterol intermediates, including lathosterol, helps identify drugs that disrupt the cholesterol biosynthesis pathway. | acs.org |
Elucidation of Regulatory Mechanisms Governing Sterol Biosynthesis
This compound is a critical tool for dissecting the complex regulatory networks that control sterol production. Accurate quantification of lathosterol and other intermediates allows researchers to understand the transcriptional, post-translational, and feedback mechanisms that ensure cells maintain appropriate sterol levels.
Transcriptional and Post-Translational Control of Sterologenic Enzymes
The synthesis of cholesterol is tightly controlled at both the genetic and protein levels. nih.gov Many enzymes in the pathway are transcriptionally regulated by Sterol Regulatory Element-Binding Proteins (SREBPs), which are activated when cellular sterol levels are low. frontiersin.orgfrontiersin.org
Beyond transcription, post-translational regulation provides a more immediate control mechanism. Research has shown that specific sterol intermediates can trigger the degradation of key biosynthetic enzymes. For example, studies have revealed that mid-post-lanosterol intermediates, such as zymosterol (B116435) and lathosterol, are more potent in triggering the degradation of the enzyme 14-dehydrocholesterol reductase (DHCR14) compared to cholesterol itself. nih.gov In contrast, later intermediates are more effective at inducing the turnover of 7-dehydrocholesterol reductase (DHCR7). nih.gov These findings, which depend on the precise measurement of individual sterols using standards like this compound, highlight a sophisticated system where the accumulation of a specific precursor can selectively downregulate an upstream enzyme.
Feedback Regulation Loops in Sterol Homeostasis
Feedback inhibition is a cornerstone of metabolic regulation, and the cholesterol pathway is a classic example. The rate-limiting enzyme, HMG-CoA reductase (HMGCR), is subject to feedback control by sterol and non-sterol products of the mevalonate (B85504) pathway. frontiersin.org Furthermore, the enzyme squalene (B77637) monooxygenase, which acts at a later, sterol-specific step, is also regulated by feedback inhibition. elifesciences.org Its degradation is stimulated by lanosterol, a precursor to lathosterol, preventing the toxic accumulation of sterol intermediates. elifesciences.org
Studies in animal models treated with ezetimibe have shown that inhibiting dietary sterol absorption leads to increased tissue levels of lathosterol. jci.org This increase reflects a feedback mechanism where the cell perceives a cholesterol deficit and upregulates the entire synthesis pathway to compensate. jci.org The ability to accurately quantify lathosterol with an internal standard like this compound is therefore essential for studying the dynamics of these feedback loops in response to physiological or pharmacological challenges.
Interplay between Sterol Metabolism and Other Cellular Pathways (e.g., lipidomics integration)
The influence of sterol metabolism extends beyond its own pathway, intersecting with other major cellular processes. Integrated lipidomics and transcriptomics analyses, which rely on robust internal standards like this compound for accuracy, are uncovering these connections. mdpi.com
A significant finding comes from studies on cells with a genetic knockout of the enzyme lathosterol 5-desaturase (SC5D), which catalyzes the conversion of lathosterol to 7-dehydrocholesterol. biorxiv.orguniprot.org In these SC5D knockout cells, the resulting massive accumulation of lathosterol was found to cause an upregulation of fatty acid metabolism pathways and PPAR (Peroxisome Proliferator-Activated Receptor) signaling. biorxiv.org This demonstrates a direct regulatory link between a specific sterol intermediate and the broader network of lipid metabolism.
Furthermore, quantitative proteomics analysis of brain tissue from a mouse model of lathosterolosis (a condition caused by SC5D deficiency) revealed alterations in multiple biological pathways. nih.gov The accumulation of lathosterol was associated with changes in glycolysis, oxidative stress, apoptosis, and protein biosynthesis, indicating that a disruption in sterol synthesis has far-reaching consequences for cellular function. nih.gov These findings underscore how the precise measurement of a single compound, lathosterol, can provide a window into its extensive interactions with other metabolic and signaling networks.
| Model System | Key Finding | Interacting Pathway | Reference |
|---|---|---|---|
| SC5D Knockout Cells | Accumulation of lathosterol leads to pathway upregulation. | Fatty Acid Metabolism, PPAR Signalling | biorxiv.org |
| Lathosterolosis Mouse Model (Sc5d-/-) | Lathosterol accumulation alters protein expression in multiple pathways. | Glycolysis, Oxidative Stress, Apoptosis, Protein Biosynthesis | nih.gov |
| DHCR14-expressing CHO-7 Cells | Lathosterol accumulation triggers post-translational degradation of the DHCR14 enzyme. | Protein Degradation/Turnover | nih.gov |
Emerging Research Avenues and Future Methodological Innovations
Integration of Lathosterol-d7 Tracing with Multi-Omics Approaches
The use of stable isotope-labeled compounds like this compound is foundational for tracing the flux and fate of metabolites within complex biological systems. mdpi.comnih.gov Integrating this tracing capability with multi-omics platforms provides a holistic view of how changes in sterol concentrations influence broader cellular processes, from gene expression to protein function.
In the fields of lipidomics and metabolomics, which focus on the comprehensive analysis of lipids and metabolites, this compound is widely employed as an internal standard. nih.govcreative-proteomics.com Its structural similarity to endogenous sterols, combined with its distinct mass due to deuterium (B1214612) labeling, allows for precise quantification of cholesterol precursors in complex biological samples like tissues and serum. sigmaaldrich.comnih.govnih.govnih.gov
Protocols for targeted lipidomics frequently use this compound to normalize sample concentrations, ensuring accurate measurements of various sterol intermediates in the cholesterol biosynthesis pathway. nih.govmdpi.com This is crucial for studying metabolic disorders where specific sterols accumulate, such as lathosterolosis, which is characterized by elevated lathosterol (B1674540) levels due to a deficiency in the enzyme lathosterol 5-desaturase. sigmaaldrich.comnih.gov Researchers have developed robust liquid chromatography-mass spectrometry (LC-MS) methods that rely on this compound for the sensitive and rapid quantification of up to 10 different sterols in a single analysis. researchgate.netresearchgate.net This approach has been applied in diverse research areas, from analyzing sterol content in human breast milk to investigating cholesterol metabolism in diseases like COVID-19 and Huntington's disease. sigmaaldrich.comnih.govbiorxiv.orgbiorxiv.org
Table 1: Application of this compound in Lipidomics/Metabolomics Studies
| Research Area | Sample Type | Analytical Method | Purpose of this compound | Reference(s) |
|---|---|---|---|---|
| Cholesterol Biosynthesis | Cultured Hepatocytes | LC-MS/MS | Internal standard for quantifying 10 sterol intermediates. | nih.govresearchgate.net |
| Inborn Errors of Metabolism | Human Serum | LC-MS/MS | Internal standard for targeted lipidomics to diagnose and monitor metabolic diseases. | nih.govnih.gov |
| COVID-19 Research | Human Serum | LC-MS/MS | Internal standard to monitor changes in blood sterol intermediates during hospitalization. | nih.gov |
| Huntington's Disease | Mouse Brain Tissue | Isotope-Dilution Mass Spectrometry (ID-MS) | Internal standard to quantify cholesterol precursors like lanosterol (B1674476) and lathosterol. | biorxiv.orgembopress.orgunimi.it |
| Gene Regulation | Knockout Cell Lines | LC-MS/MS | Internal standard to measure the accumulation of specific sterols (e.g., lathosterol) and correlate with gene expression changes. | biorxiv.orgbiorxiv.org |
The integration of this compound-based sterol quantification with proteomics and transcriptomics reveals how specific sterol intermediates regulate the enzymes and gene networks involved in their own synthesis. biorxiv.org Sterols are known to control the degradation and activation of key proteins in cholesterol homeostasis, such as HMG-CoA reductase (HMGCR) and Sterol Regulatory Element-Binding Transcription Factor 2 (SREBF2). biorxiv.org
Studies using knockout (KO) cell lines for enzymes in the cholesterol pathway, such as SC5D (lathosterol 5-desaturase), have been particularly insightful. In SC5D KO cells, the accumulation of lathosterol, quantified using this compound as a standard, was linked to significant changes in gene expression. biorxiv.org These transcriptomic analyses showed that high lathosterol levels slowed cell proliferation and promoted apoptosis by downregulating mitosis and cell cycle transition pathways. biorxiv.orgresearchgate.net This demonstrates that specific sterols have distinct effects on gene regulatory pathways. biorxiv.org While early sterol pathway intermediates may promote cell proliferation, the accumulation of later intermediates like lathosterol can have the opposite effect. biorxiv.org Proteomics approaches have also been employed to identify candidate E3 ligases responsible for the degradation of sterol-reducing enzymes like DHCR7 and DHCR14, highlighting the post-translational regulation within the pathway. researchgate.net By combining precise sterol measurements with large-scale analysis of transcripts and proteins, researchers can build comprehensive models of metabolic regulation. nih.govelifesciences.org
Lipidomics and Metabolomics in Sterol Research
Advances in Mass Spectrometry for Comprehensive Sterol Analysis
Mass spectrometry (MS) is the cornerstone of modern sterol analysis, and continuous advancements in this technology provide ever-greater sensitivity and specificity. acs.org The use of deuterated standards like this compound is indispensable for achieving accurate quantification with these advanced methods. nih.gov
High-resolution mass spectrometry (HRMS), using instruments like Orbitrap and time-of-flight (TOF) analyzers, offers significant advantages for sterol analysis. lcms.cz HRMS provides highly accurate mass data, which is critical for correctly identifying metabolites in complex mixtures and distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental compositions. lcms.czanimbiosci.org This capability is essential for untargeted profiling, an approach that aims to detect and identify all measurable metabolites in a sample without preconceived bias. lcms.czmyadlm.org
In such untargeted metabolomics studies, this compound serves as a vital internal standard to ensure the data's quantitative accuracy. chemdict.com The combination of liquid chromatography (LC) for physical separation and HRMS for detection allows researchers to resolve and quantify numerous structurally similar sterols in a single run. nih.govanimbiosci.orgresearchgate.net For example, a challenging separation involves zymosterol (B116435), 24-dehydrolathosterol, and desmosterol (B1670304), which all share the same molecular weight and fragmentation patterns but can be distinguished by their chromatographic elution time. nih.gov The high resolving power of HRMS minimizes the risk of co-eluting compounds interfering with one another, leading to more reliable and comprehensive sterol profiles. lcms.cz
Imaging mass spectrometry (IMS) is a powerful technique that visualizes the spatial distribution of molecules directly within tissue sections. biorxiv.org This provides crucial context, allowing researchers to understand how sterol metabolism varies across different anatomical regions of an organ, such as the brain. biorxiv.org While conventional techniques like MALDI-MS have limitations in ionizing sterols efficiently, newer methods have been developed to overcome this challenge. biorxiv.org
One advanced platform combines on-tissue derivatization with micro-liquid extraction and LC-MS to map multiple sterols involved in cholesterol metabolism. biorxiv.org This technique allows for the imaging of cholesterol and its metabolites at high spatial resolution, revealing distinct metabolic landscapes within the brain. biorxiv.org Although direct imaging of this compound is not the primary application, the use of deuterated standards is critical for validating the quantification of endogenous sterols across the analyzed tissue surface, ensuring that the observed spatial patterns are accurate. This technology overcomes previous limitations in analyzing low-abundance and difficult-to-ionize sterols, providing a powerful tool for studying spatial cholesterol metabolism in both healthy and diseased states. biorxiv.org
High-Resolution Mass Spectrometry and Untargeted Profiling
Development of Novel Deuterated Sterol Probes
While this compound is an established and valuable tool, the field of sterol research benefits from an expanding toolkit of molecular probes. The synthesis of novel deuterated and fluorescent sterol analogs is an active area of research, aimed at creating probes that can answer more specific biological questions. researchgate.netrsc.org
The use of deuterium-labeled molecules is advantageous for structural biology research, particularly in studies using nuclear magnetic resonance (NMR) spectroscopy. avantiresearch.com For instance, a novel cholesterol probe with a deuterium atom at the 24(S) position on the flexible side chain was developed to be more sensitive to the ordering effects of the surrounding membrane lipids compared to probes labeled on the rigid sterol core. rsc.org This allows for a more accurate determination of cholesterol's distribution and partitioning within different membrane domains. rsc.org
In addition to deuterated probes for NMR and MS, researchers are developing new intrinsically fluorescent sterol analogs. biorxiv.orgnih.gov These probes, which can contain systems of conjugated double bonds, exhibit improved photophysical properties, such as red-shifted emission spectra and greater photostability, compared to older fluorescent sterols. biorxiv.orgnih.gov These characteristics allow for their use in advanced live-cell imaging applications on conventional microscopes, enabling the direct visualization of sterol transport and dynamics within cellular membranes. biorxiv.org The development of this diverse array of sterol probes, both deuterated and fluorescent, provides complementary approaches to investigate the multifaceted roles of sterols in cell biology. researchgate.netavantiresearch.com
Computational Modeling and Systems Biology Approaches in Sterol Metabolism
The study of sterol metabolism, a cornerstone of cellular physiology, has been significantly enhanced by the integration of computational modeling and systems biology. These approaches allow for a holistic understanding of the complex, interconnected network of enzymatic reactions and regulatory feedback loops that govern sterol homeostasis. Within this framework, stable isotope-labeled compounds like this compound play a critical, though often behind-the-scenes, role. They are not typically the direct subject of the models but are indispensable tools for generating the precise quantitative data required to build, validate, and refine them.
The primary contribution of this compound and similar tracers is in the domain of Metabolic Flux Analysis (MFA). biorxiv.org MFA is a powerful technique used to determine the rate of metabolite flow—or flux—through various metabolic pathways. creative-proteomics.com In the context of sterol synthesis, administering a labeled precursor and tracking the rate at which the label is incorporated into downstream metabolites provides a dynamic and quantitative picture of the pathway's activity. mdpi.comnih.gov For instance, this compound can be used as an internal standard to accurately quantify the concentrations of native lathosterol and other sterol intermediates via mass spectrometry. biorxiv.orgnih.gov This quantitative data is the foundation upon which kinetic models of cholesterol biosynthesis are built. nih.govfrontiersin.org
Kinetic models use this flux data to calculate the rates of specific enzymatic reactions. nih.gov By understanding the in-vivo kinetics of enzymes like lathosterol 5-desaturase (SC5D), which converts lathosterol to 7-dehydrocholesterol (B119134), researchers can create computational models that simulate the entire pathway. nih.govreactome.org These models can then be used to predict how the system might respond to various perturbations, such as the genetic defects seen in inborn errors of cholesterol synthesis like lathosterolosis (caused by SC5D mutations) or Smith-Lemli-Opitz syndrome (caused by DHCR7 mutations). nih.gov
A systems biology approach seeks to integrate these kinetic models with other large-scale datasets, including genomics, transcriptomics, and proteomics, to construct a comprehensive, multi-layered view of sterol metabolism. biorxiv.org Studies combining quantitative proteomics with sterol analysis in mouse models of lathosterolosis have revealed alterations in numerous interconnected pathways, including isoprenoid synthesis, apoptosis, and intracellular trafficking. nih.gov This demonstrates that the accumulation of a single sterol precursor, like lathosterol, has far-reaching consequences beyond the cholesterol synthesis pathway itself.
Computational models, fueled by data from stable isotope tracing, can elucidate the tissue-specific differences in sterol synthesis. nih.govelifesciences.org For example, flux analysis has revealed that while some tissues predominantly use the "Bloch pathway" for cholesterol synthesis, others, like the skin, favor the "Kandutsch-Russell pathway," where lathosterol is a key intermediate. nih.govreactome.orgelifesciences.org These models can simulate the flow of sterols between different pools and tissues, providing insights that are not achievable through static measurements alone. nih.govresearchgate.net
The table below illustrates the types of quantitative data obtained using stable isotope tracers like this compound and their application in computational modeling.
Table 1: Application of Stable Isotope Tracer Data in Computational Modeling of Sterol Metabolism
| Data Type Provided by Tracer | Description | Application in Computational Modeling | Example Insight |
|---|---|---|---|
| Metabolite Concentration | Precise quantification of sterol intermediates (e.g., lathosterol) using the isotope-labeled compound as an internal standard. biorxiv.orgnih.gov | Defines the steady-state and dynamic concentrations of nodes within the metabolic network model. | Determining the degree of lathosterol accumulation in SC5D deficiency. nih.gov |
| Metabolic Flux / Turnover Rate | Measurement of the rate of conversion of a labeled precursor to its product (e.g., lathosterol to 7-dehydrocholesterol). mdpi.comnih.gov | Provides values for reaction rates (fluxes) between nodes, which are essential for kinetic and metabolic flux analysis (MFA) models. biorxiv.org | Quantifying the relative activity of the Bloch vs. Kandutsch-Russell pathways in different tissues. nih.govelifesciences.org |
| Pathway Contribution | Tracing the fate of a labeled atom through branching pathways to determine the relative importance of each branch. acs.org | Helps to correctly structure the network model and assign flux values to competing pathways. | Revealing that liver synthesizes cholesterol using both major pathways, while adrenal glands use the Bloch pathway almost exclusively. nih.govelifesciences.org |
| Inter-compartmental Transport | Tracking the movement of labeled sterols between different cellular compartments (e.g., ER, plasma membrane) or tissues. frontiersin.orgbiorxiv.org | Used to model the kinetics of sterol transport and exchange between different metabolic pools. nih.govresearchgate.net | Modeling the flux of cholesterol between rapidly and slowly exchangeable pools in the body. nih.gov |
Q & A
Q. What is the primary analytical application of Lathosterol-d7 in lipidomics research?
this compound is predominantly used as a deuterated internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography high-resolution mass spectrometry (LC-HRMS) for quantifying endogenous lathosterol and other sterols in biological matrices. Its structural similarity to endogenous lathosterol ensures co-elution and minimizes matrix effects, while the deuterium label provides distinct mass spectral signatures for precise quantification . For example, in breast milk sterol analysis, it enables correction for extraction efficiency and ionization variability during sample preparation .
Q. How does this compound facilitate accurate quantification of endogenous lathosterol in biological samples?
The deuterium-labeled compound is added to samples during the extraction phase, allowing for isotopic dilution mass spectrometry (IDMS). This method compensates for losses during sample processing and analytical variability. Normalization is achieved by comparing the peak area ratio of endogenous lathosterol (m/z 458.4) to this compound (m/z 465.4) against a calibration curve generated with known concentrations of both analytes .
Q. What are the storage and handling protocols for this compound to ensure stability?
this compound should be stored at −20°C in amber vials to prevent photodegradation. Prior to use, it must be equilibrated to room temperature in a desiccator to avoid moisture absorption. Solutions prepared in methanol or ethanol should be used within 24 hours to minimize solvent-induced degradation .
Advanced Research Questions
Q. What experimental design considerations are critical when employing this compound in studies of cholesterol biosynthesis defects?
Key considerations include:
- Cell Model Selection : Use genetically modified cell lines (e.g., HepG2 with SC5D or DHCR24 knockouts) to mimic cholesterol synthesis disorders like lathosterolosis. This compound helps quantify accumulated sterols and validate enzymatic blockades .
- Internal Standard Spiking : Optimize the concentration of this compound to match endogenous sterol levels (typically 1–10 ng/mL) to avoid saturation or insufficient signal .
- Multi-Omics Integration : Pair sterol quantification with transcriptomic data (e.g., via microarray or RNA-seq) to correlate sterol accumulation with dysregulated pathways (e.g., SREBP-2 signaling) .
Q. How can researchers resolve contradictory findings when using this compound as a biomarker in different metabolic disorders?
Contradictions may arise due to overlapping sterol profiles in disorders like cerebrotendinous xanthomatosis (CTX) and lathosterolosis. To address this:
- Cross-Validation : Combine this compound-based quantification with genetic testing (e.g., CYP27A1 mutations for CTX vs. SC5D mutations for lathosterolosis) .
- Multi-Sterol Panels : Analyze additional markers (e.g., cholestanol, 7-dehydrocholesterol) using parallel reaction monitoring (PRM) to distinguish disorder-specific sterol signatures .
Q. What methodological challenges arise when using this compound in longitudinal studies of cholesterol metabolism?
Challenges include:
- Batch-to-Batch Variability : Standardize internal standard purity (>99% by TLC) and validate each batch via calibration checks .
- Matrix Effects in Diverse Samples : Optimize lipid extraction protocols (e.g., Folch vs. Bligh-Dyer) for tissues with high lipid content (e.g., liver vs. plasma) .
- Long-Term Stability : Monitor deuterium exchange over time using NMR or high-resolution MS to confirm isotopic integrity during extended storage .
Q. How does this compound enable mechanistic studies of lathosterol 5-desaturase (SC5D) inhibition?
In SC5D-deficient models, this compound allows precise measurement of substrate accumulation (lathosterol) and downstream product depletion (7-dehydrocholesterol). This facilitates dose-response analyses of pharmacological SC5D inhibitors and identification of compensatory pathways (e.g., HMG-CoA reductase upregulation) .
Methodological Best Practices
- Calibration Curve Preparation : Use a six-point curve spanning 0.1–100 ng/mL, with this compound at a fixed concentration (e.g., 10 ng/mL). Include blank matrix samples to assess background interference .
- Quality Control : Spike recovery experiments (85–115% acceptable range) and inter-day precision tests (<15% CV) are mandatory for clinical validation .
- Data Normalization : Express sterol levels as ratios to total protein content or creatinine to account for biological variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
